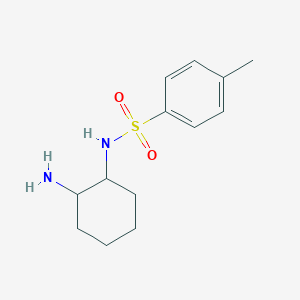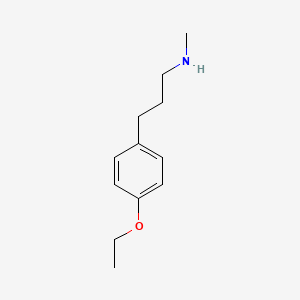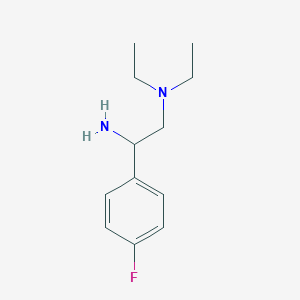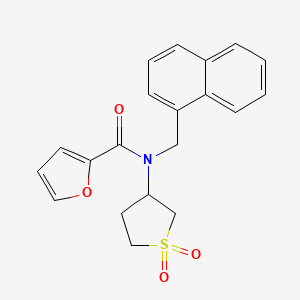
3-Isopropyl-3-methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-3-methyl-pyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen as a heteroatom. This compound is a derivative of pyrrolidine, which is widely recognized for its applications in medicinal chemistry and organic synthesis . The presence of isopropyl and methyl groups at the third position of the pyrrolidine ring enhances its steric properties and influences its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-methyl-pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-butanone with ammonia and formaldehyde in the presence of an acid catalyst can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-3-methyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .
Aplicaciones Científicas De Investigación
3-Isopropyl-3-methyl-pyrrolidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-3-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyrrolidine: This compound has a methyl group at the third position but lacks the isopropyl group, leading to distinct reactivity and applications.
3-Isopropylpyrrolidine: Similar to 3-Isopropyl-3-methyl-pyrrolidine but without the methyl group, affecting its chemical behavior and biological activity.
Uniqueness
This compound is unique due to the combined presence of both isopropyl and methyl groups at the third position of the pyrrolidine ring. This structural feature imparts specific steric and electronic properties, influencing its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-methyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-7(2)8(3)4-5-9-6-8/h7,9H,4-6H2,1-3H3 |
Clave InChI |
XCCWGCFEJXRKBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCNC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)


![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
![2-Furoic acid,5-[(pentyloxy)methyl]-](/img/structure/B12124764.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B12124774.png)
![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)



